

Application Notes and Protocols: Hippocalcin Antibody for Western Blot Analysis

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Compound of Interest

Compound Name: *hippocalcin*

Cat. No.: *B1178934*

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These application notes provide detailed protocols and supporting data for the use of anti-**hippocalcin** antibodies in Western blot analysis. **Hippocalcin** is a neuronal calcium sensor protein predominantly expressed in the brain and implicated in various signaling pathways, including synaptic plasticity and neuronal differentiation.

Data Presentation

Hippocalcin Protein Characteristics

Property	Value	Reference
Gene Name	HPCA	[1]
Molecular Weight (calculated)	22.6 kDa	[1]
Post-translational Modifications	N-terminal myristoylation	[1]
Cellular Localization	Cytoplasm, Plasma Membrane (in a Ca ²⁺ -dependent manner)	[1]

Antibody Specifications for Western Blot

Parameter	Recommendation	Source
Primary Antibody Dilution	1:1000	Commercial Datasheet
Blocking Buffer	5% non-fat dry milk in TBST or 3% BSA in TBST	[2]
Incubation Temperature	4°C	[2][3]
Incubation Time	Overnight	[2][3]

Relative Expression of Hippocalcin in Rat Brain Regions (Qualitative)

Brain Region	Relative Expression Level	Reference
Hippocampus (Pyramidal Cells)	Very High	[4]
Cingulate Cortex	High	[4]
Presubiculum	Moderate	[4]
Nucleus Accumbens	Low	[4]

Quantitative Analysis of Hippocalcin Expression in HT22 Cells

The following table summarizes data from a study investigating the effect of glutamate and EGCG on **hippocalcin** expression in HT22 hippocampal neuronal cells.[5]

Treatment Group	Normalized Hippocalcin Intensity (Mean ± SEM)
Control (PBS)	1.00 ± 0.08
Glutamate (5 mM)	0.45 ± 0.05*
Glutamate (5 mM) + EGCG (40 µM)	0.82 ± 0.07**
Hippocalcin siRNA + Glutamate (5 mM)	0.15 ± 0.03#

* $p < 0.01$ vs PBS; ** $p < 0.001$ vs. Glu (5 mM); # $p < 0.01$ vs. Glu (5 mM)[5]

Experimental Protocols

Western Blot Protocol for Hippocalcin Detection

This protocol provides a step-by-step guide for the detection of **hippocalcin** protein in cell lysates and tissue homogenates using Western blotting.

1. Sample Preparation

- Cell Lysates:
 - Culture cells to the desired confluency.
 - Wash cells twice with ice-cold PBS.
 - Lyse cells in RIPA buffer (Radioimmunoprecipitation assay buffer) containing protease and phosphatase inhibitors.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Sonicate briefly to shear DNA and reduce viscosity.[3]
 - Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
 - Transfer the supernatant (protein extract) to a new tube.
 - Determine protein concentration using a BCA or Bradford protein assay.
- Tissue Homogenates:
 - Dissect the brain region of interest on ice.
 - Homogenize the tissue in RIPA buffer with protease and phosphatase inhibitors using a Dounce homogenizer or a tissue lyser.
 - Follow steps 1.5 to 1.8 from the cell lysate protocol.

2. SDS-PAGE

- Prepare protein samples by mixing 20-30 µg of protein with 4X Laemmli sample buffer and heating at 95-100°C for 5 minutes.
- Load the samples and a molecular weight marker into the wells of a 12% or 15% polyacrylamide gel.
- Run the gel in 1X SDS-PAGE running buffer at 100-150V until the dye front reaches the bottom of the gel.[\[2\]](#)

3. Protein Transfer

- Equilibrate the gel and a PVDF or nitrocellulose membrane in transfer buffer.
- Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge).
- Transfer the proteins from the gel to the membrane using a semi-dry or wet transfer system. A typical condition for wet transfer is 100V for 1-2 hours at 4°C.[\[2\]](#)
- After transfer, briefly rinse the membrane with deionized water.

4. Immunoblotting

- Blocking: Block the membrane with 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[\[2\]](#)
- Primary Antibody Incubation:
 - Dilute the primary anti-**hippocalcin** antibody in the blocking buffer at a 1:1000 ratio.
 - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[\[3\]](#)
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.[\[3\]](#)
- Secondary Antibody Incubation:

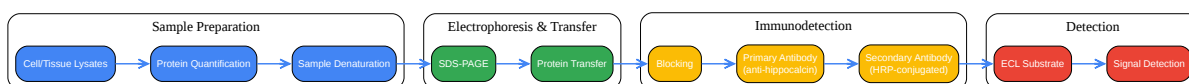
- Incubate the membrane with an HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.[3]
- Final Washes: Wash the membrane three times for 10 minutes each with TBST.

5. Detection

- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate for 1-5 minutes.
- Capture the chemiluminescent signal using a CCD camera-based imager or X-ray film.

Visualizations

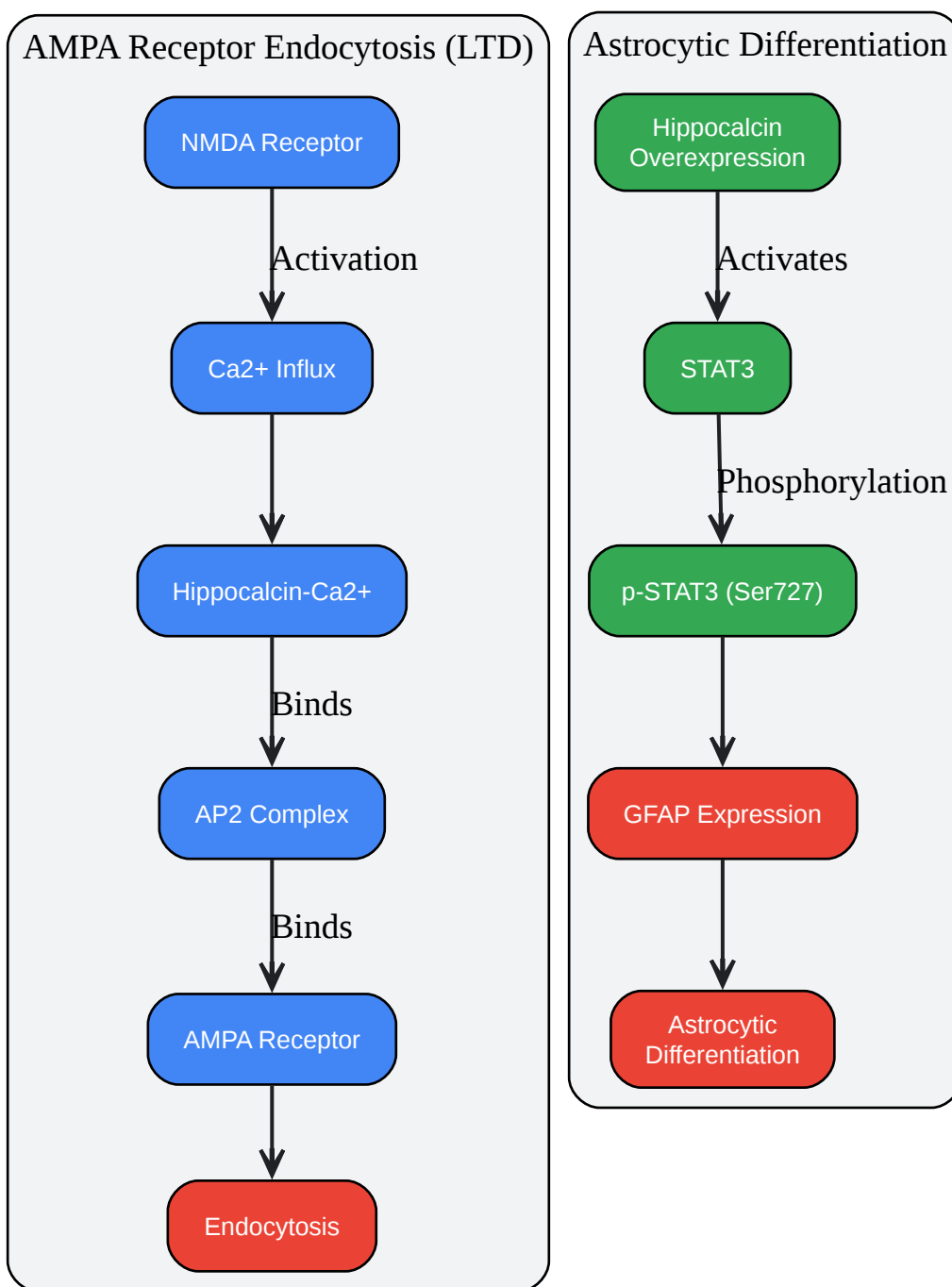
Experimental Workflow



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Caption: Western Blot workflow for **hippocalcin** detection.

Hippocalcin Signaling Pathways



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Caption: **Hippocampin** signaling in LTD and astrocytic differentiation.

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